molecular formula C18H16N2O4S B2483010 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide CAS No. 1421499-40-2

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2483010
CAS No.: 1421499-40-2
M. Wt: 356.4
InChI Key: CSHXWXMQXCYKEA-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

  • Antibacterial Activity : Novel analogs of benzo[d]thiazole, including ones similar to the compound , have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
  • Antifungal Agents : Synthesis of new derivatives with a benzo[d]thiazole structure has indicated potential as antifungal agents (Narayana et al., 2004).

Anticancer Research

  • Breast Cancer : Certain derivatives of benzo[d]thiazole, like those related to the compound , have shown effects in inhibiting breast tumor metastasis (Wang et al., 2011).
  • Prostate and Liver Cancer : Compounds with a benzo[d]thiazole structure have shown significant cytotoxicity against prostate and liver cancer cell lines (Nam et al., 2010).

Antidepressant-like Effects

  • 5-HT3 Receptor Antagonism : A derivative, N-(benzo[d] thiazol-2-yl)-3-ethoxyquinoxalin-2-carboxamide 6k, has been studied for its antidepressant-like effects in rodent behavioral tests, indicating potential application in mental health (Kurhe et al., 2014).

Other Applications

  • Chemical Sensors : Coumarin benzothiazole derivatives have been used as chemosensors for detecting cyanide anions (Wang et al., 2015).
  • Synthetic Pathways : Research has been conducted into efficient synthesis methods for hydroxy-substituted aminobenzo[d]thiazole derivatives, which are valuable in drug discovery (Durcik et al., 2020).

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-13(11-5-6-14-15(9-11)24-10-23-14)7-8-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-6,9,13,21H,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHXWXMQXCYKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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